molecular formula C16H18O3 B14392426 2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione CAS No. 89972-68-9

2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B14392426
CAS No.: 89972-68-9
M. Wt: 258.31 g/mol
InChI Key: KXXAFTPLIPNRJC-UHFFFAOYSA-N
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Description

2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione is a compound that belongs to the class of bisphosphonates. Bisphosphonates are characterized by their ability to bind strongly to bone mineral and inhibit bone resorption.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione typically involves the reaction of 4-aminobutyric acid with a phosphonation mixture formed by phosphorous acid and methanesulfonic anhydride. The product is then hydrolyzed, and the final compound is isolated by adjusting the pH .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione involves its binding to bone hydroxyapatite. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By preventing osteoclast-mediated bone resorption, the compound helps to maintain bone density and strength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxybutylidene)-5-phenylcyclohexane-1,3-dione is unique due to its specific chemical structure, which provides it with distinct binding properties and efficacy in inhibiting bone resorption. Its unique structure also allows for potential modifications to enhance its therapeutic effects .

Properties

CAS No.

89972-68-9

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-(1-hydroxybutylidene)-5-phenylcyclohexane-1,3-dione

InChI

InChI=1S/C16H18O3/c1-2-6-13(17)16-14(18)9-12(10-15(16)19)11-7-4-3-5-8-11/h3-5,7-8,12,17H,2,6,9-10H2,1H3

InChI Key

KXXAFTPLIPNRJC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C1C(=O)CC(CC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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